molecular formula C19H23N3OS B1674715 Leminoprazole CAS No. 104340-86-5

Leminoprazole

Cat. No.: B1674715
CAS No.: 104340-86-5
M. Wt: 341.5 g/mol
InChI Key: PSIREIZGKQBEEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:: Leminoprazole can be synthesized through various routes. One common method involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloro-3,4-dimethoxybenzaldehyde, followed by cyclization to form the desired compound .

Reaction Conditions:: The synthetic reaction typically occurs under reflux conditions using appropriate solvents and reagents. Detailed reaction conditions and optimization strategies are essential for efficient synthesis.

Industrial Production:: Industrial-scale production of this compound involves large-scale synthesis, purification, and formulation. The exact methods employed by pharmaceutical companies may vary, but they follow similar principles to the laboratory-scale synthesis.

Chemical Reactions Analysis

Leminoprazole undergoes several chemical reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, reduction with hydrogen gas and a catalyst (e.g., palladium on carbon) is commonly used.

Scientific Research Applications

Leminoprazole has diverse applications:

Mechanism of Action

Leminoprazole inhibits the H+,K(+)-ATPase enzyme in gastric parietal cells, reducing acid secretion. Additionally, it directly protects the gastric mucosa by enhancing mucin synthesis and increasing mucosal vascular permeability .

Comparison with Similar Compounds

Leminoprazole’s uniqueness lies in its dual action as an acid suppressant and mucosal protector. Similar compounds include omeprazole, esomeprazole, and pantoprazole, which also belong to the PPI class.

Properties

CAS No.

104340-86-5

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline

InChI

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21)

InChI Key

PSIREIZGKQBEEO-UHFFFAOYSA-N

SMILES

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Canonical SMILES

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Appearance

Solid powder

177541-00-3
177541-01-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+-)-2-((2-(isobutylmethylamino)benzyl)sulfinyl)-1H-benzimidazole
leminoprazole
NC 1300-O-3
NC-1300-O-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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